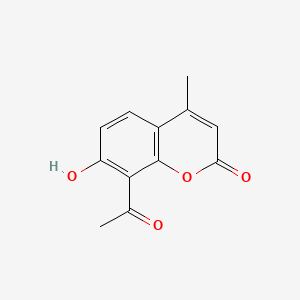
8-乙酰基-7-羟基-4-甲基香豆素
描述
8-Acetyl-7-hydroxy-4-methylcoumarin, also known as 8-Acetyl-7-hydroxy-4-methylcoumarin, is a useful research compound. Its molecular formula is C12H10O4 and its molecular weight is 218.2 g/mol. The purity is usually 95%.
The exact mass of the compound 8-Acetyl-7-hydroxy-4-methylcoumarin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19027. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-Acetyl-7-hydroxy-4-methylcoumarin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Acetyl-7-hydroxy-4-methylcoumarin including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗幼虫和抗微生物活性
Prabha和Nagarajan(2016年)的研究表明,8-乙酰基-7-羟基-4-甲基香豆素在抗幼虫和抗微生物活性方面的有效性。这种化合物是通过冯·佩克曼缩合合成的,并对大肠杆菌和库蚊幼虫表现出显著的抑制作用(Prabha & Nagarajan, 2016)。
神经退行性疾病中的酶抑制
Matos等人(2015年)探讨了8-乙酰基-7-羟基-4-甲基香豆素衍生物作为乙酰胆碱酯酶(AChE)和丁酰胆碱酯酶(BuChE)抑制剂的用途。这些酶参与神经退行性疾病,该研究旨在鉴定潜在用于治疗的化合物(Matos et al., 2015)。
Cu(II)配合物中的生物活性
Klepka等人(2015年)合成了含有8-乙酰基-7-羟基-4-甲基香豆素的Cu(II)配合物,观察到增强的生物活性,包括微生物学和细胞毒性效应。这些配合物显示出平方几何结构,并显示出显著的抗真菌活性(Klepka et al., 2015)。
抗氧化性质
Tyagi等人(2005年)研究了新型4-甲基香豆素的抗氧化性质,包括具有8-乙酰基-7-羟基修饰的化合物。研究发现这些化合物对脂质过氧化有显著的抑制作用,表明它们有潜力作为抗氧化剂(Tyagi et al., 2005)。
带有抗癌功效的席夫碱衍生物
Hejchman等人(2019年)合成了8-乙酰基-7-羟基-4-甲基香豆素的席夫碱衍生物。这些化合物被评估其抗菌和抗癌活性,表明这种香豆素衍生物在药物化学中的多功能性(Hejchman et al., 2019)。
抗炎活性
Lee等人(2022年)研究了7,8-二羟基-4-甲基香豆素的乙酰化衍生物,包括8-乙酰氧基-4-甲基香豆素的抗炎活性。他们发现这些化合物在细胞模型中有效地抑制了与炎症相关的酶和细胞因子(Lee et al., 2022)。
作用机制
Target of Action
The primary targets of 8-Acetyl-7-hydroxy-4-methylcoumarin are serotonin 5-HT 1A receptors . These receptors play a crucial role in the central nervous system, influencing various biological and neurological processes such as anxiety, appetite, mood, sleep, and thermoregulation .
Mode of Action
8-Acetyl-7-hydroxy-4-methylcoumarin interacts with its targets, the serotonin 5-HT 1A receptors, by showing a very high affinity for these receptors . This interaction results in changes in the receptor activity, which can lead to alterations in the neurological processes that these receptors influence .
Biochemical Pathways
8-Acetyl-7-hydroxy-4-methylcoumarin is part of the coumarin class of compounds, which are synthesized through the phenylpropanoid pathway . This pathway is a branch of the larger plant secondary metabolism pathway. The biosynthesis of coumarin involves several enzymatic steps, with phenylalanine serving as the precursor .
Result of Action
The interaction of 8-Acetyl-7-hydroxy-4-methylcoumarin with serotonin 5-HT 1A receptors can lead to various molecular and cellular effects. For instance, it has been found to have antidepressant-like activity . Additionally, coumarin derivatives have been reported to have meaningful activities against Gram-positive and Gram-negative bacteria .
Action Environment
The action, efficacy, and stability of 8-Acetyl-7-hydroxy-4-methylcoumarin can be influenced by various environmental factors. For instance, the compound should be prevented from entering drains, and its discharge into the environment must be avoided
生化分析
Biochemical Properties
8-Acetyl-7-hydroxy-4-methylcoumarin plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes such as tyrosinase, which is crucial in melanin synthesis. The compound enhances tyrosinase activity, leading to increased melanin production . Additionally, it interacts with cyclooxygenase-2 (COX-2), influencing the production of pro-inflammatory mediators .
Cellular Effects
8-Acetyl-7-hydroxy-4-methylcoumarin affects various cellular processes. It has been shown to influence cell signaling pathways, such as the GSK3β/β-catenin and MAPK pathways, which are involved in melanogenesis . The compound also affects gene expression, particularly genes related to melanin synthesis, such as microphthalmia-associated transcription factor (MITF), tyrosinase, and tyrosinase-related proteins . Furthermore, it impacts cellular metabolism by modulating the activity of enzymes involved in oxidative stress responses .
Molecular Mechanism
The molecular mechanism of 8-Acetyl-7-hydroxy-4-methylcoumarin involves its binding interactions with various biomolecules. It binds to the active site of tyrosinase, enhancing its catalytic activity . The compound also inhibits COX-2, reducing the production of pro-inflammatory mediators . These interactions lead to changes in gene expression, particularly those involved in melanin synthesis and inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Acetyl-7-hydroxy-4-methylcoumarin have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, particularly in enhancing melanin production and reducing inflammation .
Dosage Effects in Animal Models
The effects of 8-Acetyl-7-hydroxy-4-methylcoumarin vary with different dosages in animal models. At lower doses, it has been shown to enhance melanin production without significant adverse effects . At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s beneficial effects plateau beyond a certain dosage .
Metabolic Pathways
8-Acetyl-7-hydroxy-4-methylcoumarin is involved in several metabolic pathways. It interacts with enzymes such as tyrosinase and COX-2, influencing their activity and, consequently, the metabolic flux of melanin and inflammatory mediators . The compound also affects the levels of metabolites involved in oxidative stress responses .
Transport and Distribution
Within cells and tissues, 8-Acetyl-7-hydroxy-4-methylcoumarin is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to accumulate in melanin-producing cells, where it enhances tyrosinase activity . The compound’s localization is influenced by its interactions with cellular transport mechanisms .
Subcellular Localization
8-Acetyl-7-hydroxy-4-methylcoumarin is primarily localized in the cytoplasm and melanosomes of melanin-producing cells . Its activity is modulated by post-translational modifications and targeting signals that direct it to these specific compartments . The compound’s subcellular localization is crucial for its role in enhancing melanin synthesis and modulating inflammatory responses .
属性
IUPAC Name |
8-acetyl-7-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-6-5-10(15)16-12-8(6)3-4-9(14)11(12)7(2)13/h3-5,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOMQVFUPMLOGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180243 | |
| Record name | Coumarin, 8-acetyl-7-hydroxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2555-29-5 | |
| Record name | 8-Acetyl-7-hydroxy-4-methylcoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2555-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Acetyl-4-methylumbelliferone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002555295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2555-29-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19027 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Coumarin, 8-acetyl-7-hydroxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-ACETYL-4-METHYLUMBELLIFERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0084XV5Z4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
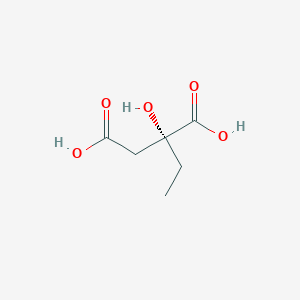
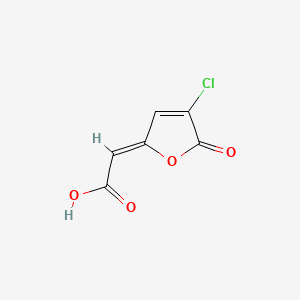
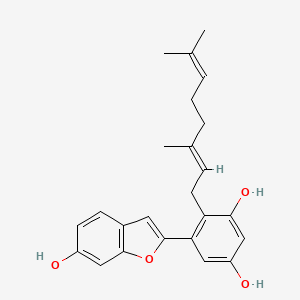
![(Z)-4-[(2S,8R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1234895.png)
![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycero-3-cytidine 5'-diphosphate](/img/structure/B1234896.png)
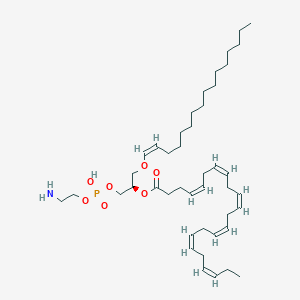
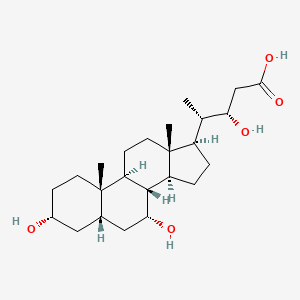




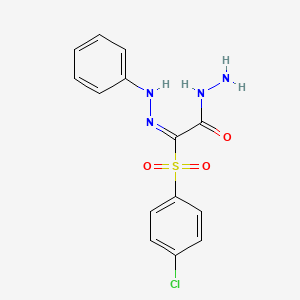

![(2S,4R)-1-[(2S)-2-[acetyl(methyl)amino]-3-methylbutanoyl]-N,4-dimethyl-N-[(3S,6S,9S,11R,15S,18S,25S,28S)-4,11,19,26-tetramethyl-6,15,25-tris(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide](/img/structure/B1234911.png)
